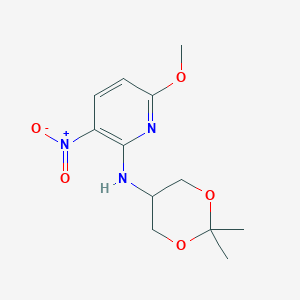

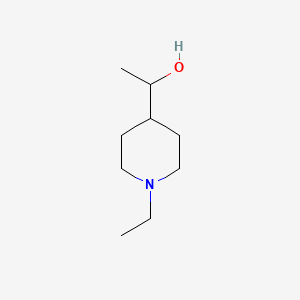

1-(1-Ethylpiperidin-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a colorless liquid with a mild odor and is commonly used in the pharmaceutical and chemical industries.

Applications De Recherche Scientifique

1-(1-Ethylpiperidin-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.

Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical products.

Safety and Hazards

Orientations Futures

While specific future directions for “1-(1-Ethylpiperidin-4-yl)ethanol” are not available, piperidine derivatives are considered important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

1-(1-Ethylpiperidin-4-yl)ethanol is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It’s worth noting that piperidine derivatives have been found to exhibit a wide range of pharmacological activities

Biochemical Pathways

Piperidine derivatives have been found to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Piperidine derivatives have been found to exhibit a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Piperidine derivatives have been found to exhibit a variety of biological activities, including anticancer potential

Cellular Effects

It is known that piperidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that alcohols can undergo dehydration reactions to form alkenes, a process in which the –OH group in the alcohol donates two electrons to H+ from the acid reagent, forming an alkyloxonium ion .

Metabolic Pathways

It is known that ethanol metabolism involves the conversion of ethanol to acetaldehyde by alcohol dehydrogenase, and then to acetate by aldehyde dehydrogenase .

Transport and Distribution

Ethanol and ethanol-blended fuels are transported in various types of containers including cargo tank trucks, rail tank cars, freighter ships or barges, and pipelines .

Méthodes De Préparation

The synthesis of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylpiperidine with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in a solvent like methanol or acetonitrile at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(1-Ethylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Comparaison Avec Des Composés Similaires

1-(1-Ethylpiperidin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

(1-Ethylpiperidin-4-YL)methanol: This compound is a derivative of piperidine and is used in similar applications in the pharmaceutical and chemical industries.

2-(1-Ethylpiperidin-4-yl)ethanamine: Another piperidine derivative, used in the synthesis of various organic compounds and pharmaceuticals.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .

Propriétés

IUPAC Name |

1-(1-ethylpiperidin-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-10-6-4-9(5-7-10)8(2)11/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEHLQBURCSCQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/no-structure.png)

![2-(2-methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2355455.png)

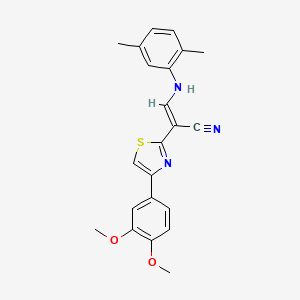

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2355457.png)

![(E)-4-(Dimethylamino)-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-enamide](/img/structure/B2355466.png)

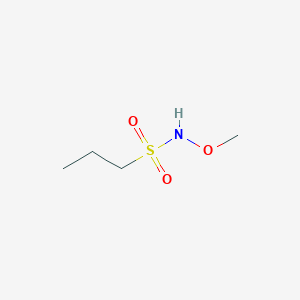

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2355467.png)